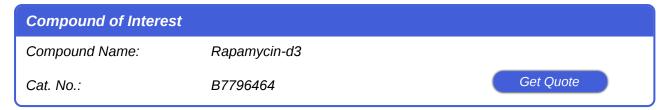


Decoding the Certificate of Analysis for Rapamycin-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Rapamycin-d3**. Understanding the nuances of a CoA is critical for ensuring the quality, consistency, and reliability of this isotopically labeled internal standard in research and drug development applications. This guide will delve into the key quality attributes, the experimental protocols used to assess them, and the biological context of Rapamycin's mechanism of action.

Quantitative Data Summary

A Certificate of Analysis for **Rapamycin-d3** quantifies several key parameters to ensure its identity, purity, and suitability for use as an internal standard. The following tables summarize the typical data presented.

Table 1: Identification and General Properties



Parameter	Typical Specification	
Product Name	Rapamycin-d3	
Synonym	Sirolimus-d3	
Molecular Formula	C51H76D3NO13	
Molecular Weight	~917.2 g/mol	
CAS Number	392711-19-2	
Appearance	White to off-white solid	
Solubility	Soluble in Ethanol, Methanol, DMSO, Chloroform	
Storage Condition	-20°C, Protect from light	

Table 2: Quality Control Specifications

Test	Method	Specification
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥98%
Isotopic Enrichment	Mass Spectrometry (MS)	≥98% Deuterium Incorporation (d₃)
Residual Solvents	Headspace Gas Chromatography (HS-GC)	Meets USP <467> or ICH Q3C limits
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)



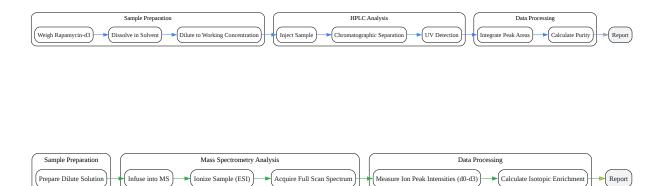
Objective: To determine the chemical purity of **Rapamycin-d3** by separating it from any structurally related impurities.

Methodology:

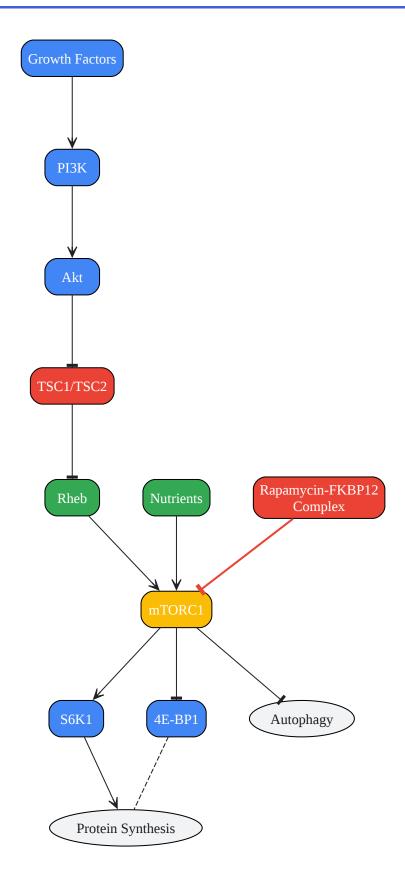
- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical mobile phase is Methanol:Water (80:20 v/v)[1].
 - Flow Rate: 1.0 mL/min[1].
 - Column Temperature: 57°C[1].
 - Detection Wavelength: 277 nm or 278 nm[1][2].
 - Injection Volume: 10 μL.
- Sample Preparation:
 - A stock solution of Rapamycin-d3 is prepared by dissolving a precisely weighed amount
 of the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1
 mg/mL).
 - Working standards of various concentrations are prepared by diluting the stock solution with the mobile phase.
- Analysis:
 - The prepared sample solution is injected into the HPLC system.
 - The chromatogram is recorded, and the peak area of **Rapamycin-d3** is measured.
- Calculation of Purity:



The purity is calculated as the percentage of the peak area of the main Rapamycin-d3
peak relative to the total peak area of all detected peaks.







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References

- 1. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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